molecular formula C7H11ClO B075111 Cyclopentylacetyl chloride CAS No. 1122-99-2

Cyclopentylacetyl chloride

Cat. No.: B075111
CAS No.: 1122-99-2
M. Wt: 146.61 g/mol
InChI Key: NILLIUYSJFTTRH-UHFFFAOYSA-N
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Description

Cyclopentylacetyl chloride (CAS 1122-99-2) is an organochlorine compound with the molecular formula C₇H₁₁ClO and a molecular weight of 146.61 g/mol. It is characterized by a cyclopentyl group attached to an acetyl chloride moiety, rendering it reactive and versatile in organic synthesis. Produced by Thermo Scientific Chemicals at 97% purity, it is primarily used as a pharmaceutical intermediate and research reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylacetyl chloride can be synthesized through the reaction of cyclopentylacetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which converts the carboxylic acid group into an acyl chloride group, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is carried out in a controlled environment to manage the release of gaseous by-products and ensure the purity of the final product. The reaction conditions, such as temperature and concentration of reactants, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Cyclopentylacetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. For example, reacting with amines to form amides.

    Hydrolysis: Reacts with water to form cyclopentylacetic acid and hydrochloric acid.

    Reduction: Can be reduced to cyclopentylacetaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Amines: For nucleophilic substitution to form amides.

    Water: For hydrolysis reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Amides: Formed from reactions with amines.

    Cyclopentylacetic Acid: Formed from hydrolysis.

    Cyclopentylacetaldehyde: Formed from reduction

Scientific Research Applications

Pharmaceutical Synthesis

Cyclopentylacetyl chloride is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its role is crucial in creating complex organic molecules that serve therapeutic purposes. Notably, it has been employed in synthesizing compounds with antimicrobial properties, targeting specific pathways in pathogenic microorganisms.

Chemical Research

In chemical research, this compound is used to synthesize various organic molecules. Its reactivity allows researchers to explore new chemical pathways and develop novel compounds with desired properties.

Biological Studies

The compound's ability to modify biomolecules makes it valuable for biological research. It facilitates investigations into protein interactions and enzyme mechanisms, which are essential for discovering new drugs targeting diseases like cancer and infections caused by resistant pathogens.

Antimicrobial Activity

Research has demonstrated that derivatives synthesized from this compound can inhibit enzymes involved in the methylerythritol phosphate (MEP) pathway, crucial for many pathogenic bacteria but absent in humans. These derivatives showed significant inhibition against key enzymes, indicating potential for drug development targeting bacterial infections.

Cancer Research

Another study focused on synthesizing indoline-5-sulfonamides using this compound highlighted its efficacy in inhibiting tumor-associated carbonic anhydrases (CA IX and XII). The synthesized compounds exhibited potent inhibitory activity, suggesting their potential use in treating hypoxic tumors.

Mechanism of Action

The mechanism of action of cyclopentylacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular target is typically the nucleophilic site on the reactant molecule, where the acyl group from this compound is transferred, forming a new covalent bond .

Comparison with Similar Compounds

Key Properties :

  • Physical Data : Density (1.087 g/cm³), boiling point (186°C), flash point (71°C), refractive index (1.4625).
  • Reactivity : Highly moisture-sensitive; reacts exothermically with water, alcohols, and amines to form corresponding acids, esters, or amides.
  • Safety : Classified under UN3265 (Corrosive Liquid, Acidic, Organic); hazard codes include H314 (causes severe skin burns) and H335 (respiratory irritation). Requires storage at room temperature in a dry environment .

Cyclopentylacetyl chloride belongs to the acyl chloride family, which shares the general reactivity of forming carboxylic acid derivatives. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Acyl Chlorides

Parameter This compound Chloroacetyl Chloride (CAC) Dichloroacetyl Chloride (DCAC)
Molecular Formula C₇H₁₁ClO C₂H₂Cl₂O C₂HCl₃O
Molecular Weight 146.61 g/mol 112.94 g/mol 147.39 g/mol
Boiling Point 186°C ~105–107°C* ~190–192°C*
Structural Features Cyclopentyl group Linear, two chlorine atoms Linear, three chlorine atoms
Reactivity Moderate steric hindrance High electrophilicity Higher electrophilicity than CAC
Applications Pharmaceutical intermediates Pesticide synthesis Herbicide precursors
Safety Hazards H314, H335, flammable (H227) Corrosive, toxic fumes Corrosive, severe respiratory risks

*Typical values for CAC and DCAC inferred from analogous compounds.

Key Differentiators :

Structural and Steric Effects :

  • The cyclopentyl group in this compound introduces steric hindrance , slowing nucleophilic substitution compared to linear acyl chlorides like CAC and DCAC. This bulkiness also directs regioselectivity in reactions, such as Friedel-Crafts acylations, where it favors para-substitution in aromatic systems .
  • In contrast, CAC and DCAC, with their linear structures and higher chlorine content, exhibit greater electrophilicity , making them more reactive toward nucleophiles like water or amines .

Synthetic Utility: this compound is employed in synthesizing cyclic ketones (e.g., 2-cyclopentyl-1-(2-hydroxyphenyl)ethanone via AlCl₃-catalyzed reactions with phenol, yielding 46% ). CAC and DCAC are utilized in agrochemical production, such as herbicides and insecticides, due to their cost-effectiveness and straightforward reactivity .

CAC and DCAC decompose into toxic gases (e.g., HCl, phosgene) under heat, posing significant handling risks .

Safety and Handling :

  • This compound’s higher boiling point (186°C) reduces volatility compared to CAC (~105°C), minimizing inhalation hazards but requiring precautions against prolonged skin exposure .
  • DCAC’s triple chlorine substitution increases its corrosivity and environmental persistence, necessitating stricter containment measures .

Biological Activity

Cyclopentylacetyl chloride, a chemical compound with the formula C7_7H11_{11}ClO, serves as an acylating agent in various chemical reactions. Its biological activity is of interest primarily in the fields of medicinal chemistry and pharmacology, where it is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and in the modification of biomolecules. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound is characterized by its reactivity as an acylating agent. It readily reacts with nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively. The mechanism involves the transfer of the acyl group from this compound to a nucleophilic site on the reactant molecule, forming a new covalent bond. This property makes it valuable in organic synthesis, particularly in pharmaceutical applications.

Biological Applications

Pharmaceutical Synthesis
this compound is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its role in creating complex organic molecules is crucial for developing new therapeutic agents. For instance, it has been employed in synthesizing compounds that exhibit antimicrobial properties, targeting specific pathways in pathogenic microorganisms .

Biological Studies
In biological research, this compound has been utilized to modify biomolecules for various studies. Its ability to form stable covalent bonds allows researchers to investigate protein interactions and enzyme mechanisms. This aspect is particularly important in studying enzyme inhibitors that could lead to new drug discoveries targeting diseases such as cancer and infections caused by resistant pathogens .

Case Studies

  • Antimicrobial Activity
    A study focused on the synthesis of derivatives from this compound demonstrated its potential in developing antimicrobial agents targeting the methylerythritol phosphate (MEP) pathway, which is essential for many pathogenic bacteria but absent in humans. The derivatives showed significant inhibition against key enzymes involved in this pathway, suggesting a promising avenue for drug development .
  • Cancer Research
    Another investigation highlighted this compound's role in synthesizing indoline-5-sulfonamides that inhibit tumor-associated carbonic anhydrases (CA IX and XII). These compounds exhibited potent inhibitory activity with Ki values indicating their potential efficacy in treating hypoxic tumors . The ability to modify existing compounds using this compound enhances their therapeutic profiles.

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativesTarget Enzyme/PathwayInhibition Ki (nM)Reference
AntimicrobialCyclopentylacetyl derivativesMEP pathway enzymesVaries
Cancer InhibitionIndoline-5-sulfonamidesCA IX and CA XII132.8 - 41.3

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling cyclopentylacetyl chloride in laboratory settings?

this compound is moisture-sensitive and reacts violently with water, bases, and oxidizing agents. Key protocols include:

  • Storing under inert gas (e.g., nitrogen or argon) in a tightly sealed container at ambient or cooler temperatures .
  • Using personal protective equipment (PPE) such as gloves, goggles, and lab coats to avoid skin/eye contact.
  • Conducting reactions in a fume hood to prevent inhalation of vapors, which may cause respiratory irritation .
  • Immediate neutralization of spills with dry sand or inert absorbents, followed by disposal per hazardous waste regulations .

Q. What are the standard methods for synthesizing this compound, and how is purity validated?

A common synthesis involves the reaction of cyclopentylacetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Methodological steps include:

  • Refluxing the acid with excess SOCl₂ at 60–80°C for 4–6 hours .
  • Removing residual SOCl₂ via distillation under reduced pressure.
  • Purity is validated using gas chromatography (GC) or NMR spectroscopy to confirm the absence of unreacted acid or byproducts. The boiling point (186°C) and refractive index (1.4625) serve as additional physical benchmarks .

Q. How should researchers design experiments to minimize hydrolysis during reactions involving this compound?

Hydrolysis can be mitigated by:

  • Conducting reactions in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under inert atmospheres .
  • Pre-drying glassware and reagents.
  • Monitoring reaction progress via FTIR to detect the disappearance of the carbonyl chloride peak (~1800 cm⁻¹) .

Advanced Research Questions

Q. What analytical techniques are optimal for characterizing this compound in complex reaction mixtures?

Advanced characterization strategies include:

  • NMR Spectroscopy : ¹H NMR (δ ~2.5–3.0 ppm for CH₂ adjacent to the carbonyl) and ¹³C NMR (δ ~170 ppm for the carbonyl carbon) .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) to confirm molecular weight (146.61 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For structural elucidation in solid-state studies, though this requires stable crystalline derivatives due to the compound’s reactivity .

Q. How can computational chemistry models resolve contradictions in reported reactivity data for this compound?

Discrepancies in reactivity (e.g., nucleophilic acyl substitution rates) may arise from solvent effects or impurities. Researchers can:

  • Perform density functional theory (DFT) calculations to model reaction pathways and transition states under varying conditions .
  • Compare experimental kinetic data with computational predictions to identify systemic errors (e.g., solvent polarity, temperature gradients) .
  • Validate purity using high-resolution mass spectrometry (HRMS) to rule out interference from byproducts .

Q. What strategies improve the yield of this compound derivatives in multi-step syntheses?

Optimizing yield involves:

  • Stepwise Quenching : Sequentially adding reagents to isolate intermediates (e.g., Grignard reagents) before introducing this compound .
  • Catalysis : Using Lewis acids (e.g., FeCl₃) to accelerate acylation reactions while minimizing side reactions .
  • Statistical Design of Experiments (DoE) : Applying factorial designs to evaluate the impact of temperature, stoichiometry, and solvent choice on yield .

Q. Methodological and Reproducibility Considerations

Q. How should researchers document experimental procedures to ensure reproducibility in peer-reviewed studies?

  • Provide detailed reaction conditions (e.g., molar ratios, solvent volumes, temperature gradients) in the main text or supplementary materials .
  • Include raw spectral data (e.g., NMR peaks, IR spectra) and calibration curves for quantitative analyses .
  • Disclose deviations from published protocols and their potential impact on outcomes .

Q. What are the limitations of using this compound in enantioselective synthesis?

Challenges include:

  • Racemization Risk : The electrophilic carbonyl chloride may racemize chiral centers in substrates. Control experiments with chiral HPLC or polarimetry are recommended .
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but could hydrolyze the reagent if traces of water are present .

Q. Data Presentation and Critical Analysis

Q. How can researchers critically evaluate the reliability of published data on this compound’s physicochemical properties?

  • Cross-reference values (e.g., density: 1.087 g/mL, boiling point: 186°C) with independent studies or databases like PubChem .
  • Assess experimental methods: For example, refractive index measurements require temperature control (±0.1°C) to ensure accuracy .

Q. What statistical approaches are suitable for analyzing kinetic data from this compound reactions?

  • Use nonlinear regression to fit time-dependent concentration data to rate laws (e.g., pseudo-first-order kinetics) .
  • Apply error propagation analysis to quantify uncertainty in rate constants derived from spectrophotometric or chromatographic methods .

Properties

IUPAC Name

2-cyclopentylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILLIUYSJFTTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392926
Record name Cyclopentylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-99-2
Record name Cyclopentylacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 50 g. of cyclopentaneacetic acid containing 2.9 ml. of N,N-dimethylformamide is added dropwise, with stirring, 51 g. of thionyl chloride over a period of 15 minutes. After stirring for an additional 60 minutes excess thionyl chloride is removed in vacuo and the residual oil is distilled to give 55.4 g. (97%) of product, b.p. 57°-58° C. (10 mm.).
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Synthesis routes and methods II

Procedure details

Cyclopentane acetic acid (17 g, 0.132mole) was stirred into 50 mls of thionyl chloride and refluxed for two hours. The mixture was cooled and the excess solvent was removed via distillation at atmospheric pressure. The residue was distilled (b.p.=38°-39° C. at 0.1 mm Hg) to give 15 g of the title compound (81% distilled yield).
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Retrosynthesis Analysis

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